molecular formula C21H12F3NO3 B5799178 3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide CAS No. 5884-19-5

3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide

Cat. No. B5799178
CAS RN: 5884-19-5
M. Wt: 383.3 g/mol
InChI Key: LENPWONQZVNXFD-UHFFFAOYSA-N
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Description

3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that belongs to the class of benzochromene derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various signaling pathways. For instance, it has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been reported to activate the AMPK signaling pathway, which regulates energy metabolism.
Biochemical and Physiological Effects:
3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potent activity against cancer cells. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been reported to have low toxicity in normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide. One of the potential directions is to investigate the molecular targets of this compound and the signaling pathways involved in its effects. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Moreover, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and metabolic disorders.

Synthesis Methods

The synthesis of 3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid chloride in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide has potential applications in scientific research. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have anti-inflammatory and neuroprotective effects. Moreover, this compound has been studied for its potential use in the treatment of diabetes and obesity.

properties

IUPAC Name

3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3NO3/c22-21(23,24)13-5-3-6-14(10-13)25-19(26)17-11-16-15-7-2-1-4-12(15)8-9-18(16)28-20(17)27/h1-11H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENPWONQZVNXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359772
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide

CAS RN

5884-19-5
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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